molecular formula C24H33NO5 B11074221 2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one

2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one

Cat. No.: B11074221
M. Wt: 415.5 g/mol
InChI Key: AIGZCAKCCCZISE-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a cyclohexene ring, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diethoxyphenyl Acetyl Intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with acetic anhydride in the presence of a catalyst to form the diethoxyphenyl acetyl intermediate.

    Cyclohexene Ring Formation: The intermediate is then reacted with cyclohexanone under basic conditions to form the cyclohexene ring.

    Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Diethoxyphenylacetic Acid: Shares the diethoxyphenyl group but differs in the rest of the structure.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with a different acetyl group.

Properties

Molecular Formula

C24H33NO5

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-one

InChI

InChI=1S/C24H33NO5/c1-5-29-21-8-7-17(14-22(21)30-6-2)13-19(26)23-18(25-9-11-28-12-10-25)15-24(3,4)16-20(23)27/h7-8,14H,5-6,9-13,15-16H2,1-4H3

InChI Key

AIGZCAKCCCZISE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C2=C(CC(CC2=O)(C)C)N3CCOCC3)OCC

Origin of Product

United States

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